3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1270496-91-7) is a regiospecifically functionalized scaffold with a C3-bromo handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling, enabling modular kinase inhibitor library synthesis. Its precise C3-bromo/N5-methyl pattern is non-interchangeable with regioisomeric analogs, ensuring synthetic reproducibility. Certified as an Upadacitinib Impurity 2 reference standard, it is critical for analytical method validation per ICH Q3A/Q3B. Procure this defined building block to eliminate late-stage halogenation risks and guarantee batch-to-batch consistency.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B12280898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCN1C=CC2=NC=C(N=C21)Br
InChIInChI=1S/C7H6BrN3/c1-11-3-2-5-7(11)10-6(8)4-9-5/h2-4H,1H3
InChIKeyYXRDOALENXVVQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine: Core Scaffold Attributes and Sourcing Context


3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a brominated and methylated derivative of the 5H-pyrrolo[2,3-b]pyrazine heterocyclic scaffold, a bicyclic core comprising a pyrrole ring fused to a pyrazine moiety. This scaffold class is recognized as a privileged structure in kinase inhibitor drug discovery due to its capacity to engage the ATP-binding pocket of diverse kinases including FGFR, JAK, and ERK family members [1]. The compound incorporates a bromo substituent at the C3 position and a methyl group at the N5 position, yielding a molecular framework (C7H6BrN3) with distinct electronic and steric properties. As an unadorned core intermediate lacking pendant amides, sulfonamides, or extended aromatic systems, it serves as a minimal functionalized building block for further synthetic elaboration, most notably as a documented impurity reference material in the synthesis of the JAK1 inhibitor upadacitinib [2].

Procurement Risk: Why In-Class Pyrrolopyrazine Analogs Cannot Be Interchanged for 3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine


In the context of the pyrrolo[2,3-b]pyrazine chemical series, even minor variations in substitution pattern produce profound shifts in target engagement, selectivity profile, and physicochemical properties [1]. The precise placement of the C3-bromo and N5-methyl substituents in 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is non-interchangeable: regioisomeric analogs (e.g., 2-bromo or 7-bromo derivatives) present alternative vectors for cross-coupling reactions and altered hydrogen-bonding capacity, while des-bromo or des-methyl analogs lack the requisite steric and electronic features for downstream functionalization [2]. Substituting a generic pyrrolo[2,3-b]pyrazine derivative lacking these exact substituents introduces uncontrolled variables in synthetic yield, impurity profile, and target binding orientation. The procurement specification for this compound is therefore dictated by its precise substitution pattern as a synthetic intermediate or analytical reference standard, not by generalized claims of in-class kinase inhibitory activity .

Quantitative Differentiation Evidence: 3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine Procurement Guide


Synthetic Utility: Regiospecific C3 Bromo as a Cross-Coupling Handle

The C3-position bromo substituent in 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine provides a regiospecific handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling precise C–C and C–N bond formation at the pyrazine ring. In contrast, C2-bromo or C7-bromo regioisomers afford coupling at alternative vectors with distinct steric and electronic environments, while des-bromo analogs (e.g., 5-methyl-5H-pyrrolo[2,3-b]pyrazine) lack this synthetic entry point entirely, necessitating alternative, often lower-yielding functionalization strategies [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Analytical Reference: Documented Impurity in Upadacitinib Synthesis

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is explicitly characterized and supplied as Upadacitinib Impurity 2, a known process-related impurity in the manufacture of the JAK1 inhibitor upadacitinib (Rinvoq) [1]. As a reference standard, it is provided with detailed characterization data compliant with regulatory guidelines (e.g., ICH Q3A/Q3B) and is utilized in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. In contrast, generic pyrrolo[2,3-b]pyrazine analogs not documented as upadacitinib impurities lack the regulatory provenance and certified purity profile required for pharmaceutical impurity profiling, rendering them unsuitable for regulated analytical workflows [2].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Scaffold Validation: 5H-Pyrrolo[2,3-b]pyrazine Core as Privileged Kinase Hinge-Binder

The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as an ATP-mimetic hinge-binding motif across multiple kinase families. Co-crystal structures with FGFR1 (PDB: 5ZOK) confirm that the pyrazine N1 and pyrrole NH engage the hinge region of the kinase domain via bidentate hydrogen bonding [1]. In a systematic optimization campaign, compound 13 (a 5H-pyrrolo[2,3-b]pyrazine derivative) achieved an IC50 of 0.6 nM against FGFR1 with >90% inhibition ratio [1]. While 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine itself lacks direct kinase inhibition data, the scaffold's validated kinase engagement capacity establishes a mechanistic rationale for its use as a core intermediate in kinase inhibitor design [2]. This contrasts with other heterocyclic cores (e.g., pyrrolo[2,3-d]pyrimidines) which present different hinge-binding geometry and selectivity fingerprints [3].

Kinase Inhibition Structure-Based Drug Design Medicinal Chemistry

Recommended Application Scenarios for 3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine Procurement


Synthetic Intermediate for Kinase-Focused Library Construction

The C3-bromo substituent serves as a regiospecific handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling modular installation of aryl, heteroaryl, or amine diversity elements at the pyrazine C3 position. This makes the compound a strategic building block for constructing focused libraries of 5H-pyrrolo[2,3-b]pyrazine-based kinase inhibitors targeting FGFR, JAK, or ERK kinases. Procurement of the brominated intermediate eliminates the need for late-stage halogenation and reduces synthetic step count in parallel library synthesis workflows. [1].

Pharmaceutical Impurity Reference Standard for Upadacitinib Quality Control

As a certified Upadacitinib Impurity 2 reference material, 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is employed in analytical method development, method validation (AMV), and routine quality control (QC) testing for upadacitinib drug substance and drug product. Analytical laboratories supporting ANDA filings or commercial manufacturing of upadacitinib utilize this certified standard to establish impurity specifications, validate HPLC/LC-MS methods, and ensure batch-to-batch consistency per ICH Q3A/Q3B guidelines. [2].

Structure-Activity Relationship (SAR) Probe for Substituent Effects

The compound's minimal substitution pattern (C3-bromo, N5-methyl) provides a well-defined baseline for evaluating the impact of substituents on kinase binding and physicochemical properties. Researchers can use this core to systematically introduce diversity at C3 (via cross-coupling), C6, or C7 positions and assess resultant changes in potency, selectivity, and ADME parameters. This SAR-driven approach supports lead optimization efforts in kinase drug discovery programs. [3].

Crystallography and Biophysical Fragment Screening

The bromine atom serves as an anomalous scattering center for X-ray crystallography, facilitating phase determination in co-crystal structures of the scaffold bound to kinase domains. Additionally, the low molecular weight and minimal substitution of 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine make it suitable as a fragment for NMR-based or surface plasmon resonance (SPR) fragment screening campaigns aimed at identifying novel kinase hinge-binding motifs. [4].

Quote Request

Request a Quote for 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.